

# SSR128129E vehicle composition methylcellulose

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** SSR128129E

Cat. No.: S548012

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## Vehicle Composition & Preparation

The vehicle used for oral administration (gavage) of **SSR128129E** in mouse studies is a suspension in **0.6% methylcellulose** [1].

The table below outlines a general method for preparing a methylcellulose vehicle solution, which can be adapted for this concentration [2]:

Step	Process	Key Details
1. Hydration	Slowly add methylcellulose powder to hot saline ( $\geq 65^{\circ}\text{C}$ ) while swirling.	Prevents clump formation.
2. Dissolution	Cool the mixture on ice or in a cold room with vigorous, continuous shaking or stirring.	Solution thickens and becomes clear and viscous as it cools.
3. Storage	Store prepared solution at $4^{\circ}\text{C}$ for short-term use or at $-20^{\circ}\text{C}$ for longer periods (up to a year).	

**Note on Foam:** Vigorous shaking often creates foam. This can be resolved by letting the prepared solution sit at  $4^{\circ}\text{C}$  for several hours until the foam dissipates [2].

## SSR128129E Research Profile

For your reference, here is a summary of key data on **SSR128129E** for your knowledge base:

Parameter	Details
CAS Number	848318-25-2 [1] [3] [4]
Molecular Weight	346.31 g/mol [1] [3] [4]
Mechanism of Action	Allosteric inhibitor binding to the extracellular domain of FGFR; does not compete with FGF [5] [6].
Primary Biological Target	FGFR1 (IC <sub>50</sub> = 1.9 μM) [1] [3] [4]. Also inhibits responses mediated by FGFR1-4 [1] [3].
In Vitro Activity (Cellular IC <sub>50</sub> )	Inhibits FGF2-induced EC proliferation (31 nM) and migration (15.2 nM) [1] [3].
In Vivo Efficacy (Mouse Models)	30 mg/kg, oral gavage, in 0.6% methylcellulose vehicle; inhibits tumor growth, metastasis, and arthritis symptoms [1].
Solubility for Stock	~69 mg/mL (199.2 mM) in DMSO [1] [4].

## Experimental Protocols

Here are two key experimental protocols citing the use of **SSR128129E**.

### 1. Cell Proliferation Assay [1] [4]

- **Cell Lines:** Porcine aortic endothelial (PAE) cells, tumor cell lines (e.g., murine pancreatic Panc02).
- **Procedure:**
  - Seed cells at 4,000 cells/well in 96-well plates.
  - Starve cells for 16 hours in medium with 0.2% FBS.
  - Expose cells to mitogens (e.g., FGF2) and/or **SSR128129E** for 72 hours.
  - 4. Measure cell proliferation using a standard assay like the CellTiter 96 Aqueous One Solution Cell Proliferation Assay.

- **Controls:** Use medium with 10% FBS as a positive control.

## 2. In Vivo Animal Dosing [1]

- **Animal Models:** BALB/c mice bearing 4T1 mammary carcinoma cells, arthritis mouse models.
- **Dosing Formulation:** **SSR128129E** is suspended in 0.6% methylcellulose (vehicle).
- **Dosage and Route:** 30 mg/kg, administered orally by gavage.
- **Schedule:** Dosing can begin several days after tumor cell inoculation (e.g., day 5) and continue daily until the end of the experiment (e.g., day 21).

## Troubleshooting Common Issues

### **Problem: Poor solubility or precipitation of the compound in the vehicle.**

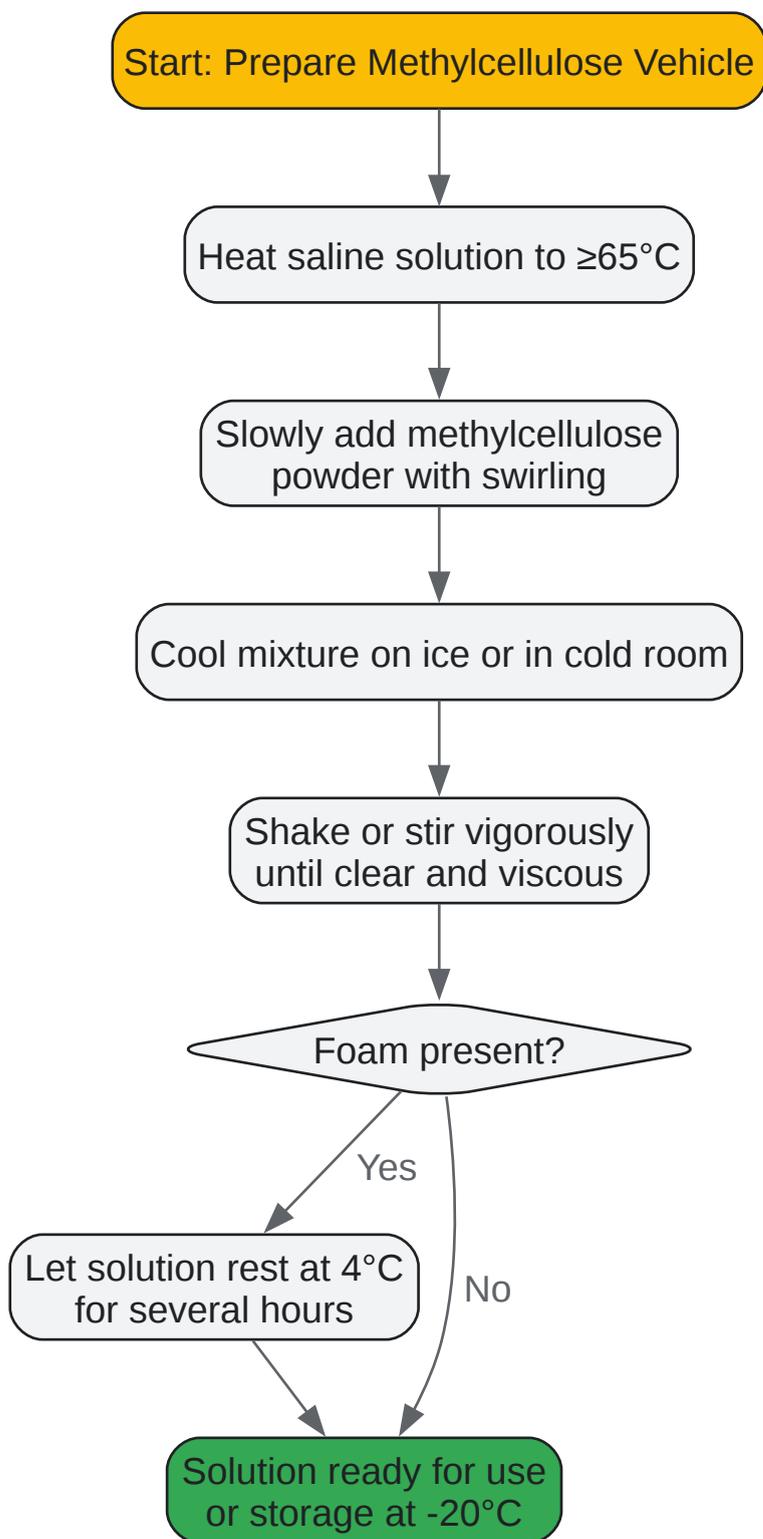
- **Solution:** Ensure the DMSO stock solution is clear before mixing with the aqueous vehicle. For the final dosing suspension, vigorous vortexing or brief sonication immediately before administration can help achieve a homogeneous mixture.

### **Problem: Inconsistent in vivo results.**

- **Solution:** Ensure the vehicle suspension is freshly prepared and mixed thoroughly for each dose to guarantee consistent compound delivery. Adhere strictly to the storage conditions for both the compound and the vehicle.

## Methylcellulose Vehicle Preparation Workflow

The following diagram illustrates the key steps and decision points in preparing a methylcellulose vehicle solution.



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## References

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